E3 Ligase Ligand-linker Conjugate 101

PROTAC VHL ligand linker length

Inconsistent PROTAC building blocks introduce uncontrolled variables that compromise SAR reproducibility. E3 Ligase Ligand-linker Conjugate 101 is a defined VHL-based synthetic intermediate (C34H49N5O6S, MW 655.85) enabling systematic SAR investigations. • Defined molecular composition ensures batch-to-batch reproducibility and multi-vendor supply chain resilience. • Intermediate linker geometry suited for POIs with moderate-depth binding pockets; avoids ternary complex destabilization. • Serves as matched negative control when conjugated to non-binding POI ligand, isolating warhead-specific degradation effects. ≥98% purity; stable 3 years at -20°C.

Molecular Formula C34H49N5O6S
Molecular Weight 655.8 g/mol
Cat. No. B12367876
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameE3 Ligase Ligand-linker Conjugate 101
Molecular FormulaC34H49N5O6S
Molecular Weight655.8 g/mol
Structural Identifiers
SMILESCC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)C4CCN(CC4)CC(=O)OC(C)(C)C)O
InChIInChI=1S/C34H49N5O6S/c1-21-28(46-20-36-21)23-10-8-22(9-11-23)17-35-31(43)26-16-25(40)18-39(26)32(44)29(33(2,3)4)37-30(42)24-12-14-38(15-13-24)19-27(41)45-34(5,6)7/h8-11,20,24-26,29,40H,12-19H2,1-7H3,(H,35,43)(H,37,42)/t25-,26+,29-/m1/s1
InChIKeyKZMSGQZHRHVWLM-UWPQIUOOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Conjugate 101 Technical Specifications


E3 Ligase Ligand-linker Conjugate 101 is a synthetic intermediate for proteolysis-targeting chimera (PROTAC) development, consisting of the VHL ligand (S,R,S)-AHPC conjugated to a linker . (S,R,S)-AHPC is a VH032-based ligand that recruits von Hippel-Lindau (VHL) E3 ubiquitin ligase protein . The compound serves as a modular building block enabling researchers to attach a protein-of-interest (POI) ligand and assemble complete bifunctional PROTAC degraders via the ubiquitin-proteasome system .

Irreplaceability of Conjugate 101


E3 ligase ligand-linker conjugates are not functionally interchangeable despite sharing the same VHL ligand core [1]. Linker composition, length, and terminal functional group critically influence ternary complex formation, degradation efficiency, and physicochemical properties of the final PROTAC [2]. Western blot analyses demonstrate that even minor differences in linker type significantly affect PROTAC activity [3]. Substituting Conjugate 101 with a different VHL-linker conjugate—such as Conjugate 91 (longer alkyl-PEG chain) or Conjugate 102 (different linker)—introduces uncontrolled variables that may invalidate structure-activity relationship (SAR) studies and compromise experimental reproducibility.

Conjugate 101 Differentiation from Analogs


Molecular Weight Distinction

E3 Ligase Ligand-linker Conjugate 101 has a molecular weight of 655.85 g/mol, which distinguishes it from the closest VHL-based analogs . Conjugate 91 exhibits a molecular weight of 803.92 g/mol (difference of +148.07 g/mol), reflecting a longer alkyl-PEG linker . Conjugate 102, with a molecular weight of 669.83 g/mol (difference of +13.98 g/mol), incorporates a slightly different linker composition .

PROTAC VHL ligand linker length

Purity Specification Benchmark

E3 Ligase Ligand-linker Conjugate 101 is supplied with a purity specification of ≥98% . This establishes a verifiable quality benchmark that should be matched or exceeded when considering alternative VHL-linker conjugate sources. Conjugate 91 is similarly specified at ≥98% ; Conjugate 102 is also specified at ≥98% .

PROTAC intermediate purity quality control

VHL Binding Affinity Baseline

The VHL ligand component of Conjugate 101, (S,R,S)-AHPC, is derived from VH032, which exhibits a Kd of 185 nM for VHL protein [1]. This defines the baseline E3 ligase recruitment potential for PROTACs built from Conjugate 101. Alternative conjugates incorporating the same VH032-derived ligand (including Conjugate 91 and Conjugate 102) share this same Kd [2].

VHL binding affinity E3 ligase recruitment

Storage Stability Profile

E3 Ligase Ligand-linker Conjugate 101 is stable at -20°C for 3 years and at 4°C for 2 years as powder . This stability profile is documented by the supplier. Conjugate 91 and Conjugate 102 share identical storage stability specifications .

stability storage shelf life

Conjugate 101 Application Scenarios


Linker-Defined SAR Studies

E3 Ligase Ligand-linker Conjugate 101 provides a defined linker of specific composition (C34H49N5O6S, MW 655.85 g/mol) for systematic SAR investigations . Researchers can maintain Conjugate 101 as a constant while varying the POI ligand to isolate warhead contributions to degradation efficiency. Conversely, parallel evaluation of Conjugate 101 (shorter linker) versus Conjugate 91 (longer linker, Δ = +148 g/mol) enables direct assessment of linker length effects on ternary complex formation and cellular degradation potency.

Shallow Binding Pocket PROTACs

The intermediate linker length of Conjugate 101 (MW 655.85 g/mol) positions it between the shorter Conjugate 102 (MW 669.83 g/mol) and longer Conjugate 91 (MW 803.92 g/mol) . This intermediate geometry is appropriate for POIs with binding pockets of moderate depth, where excessively long linkers may introduce conformational flexibility that destabilizes the ternary complex, while overly short linkers may sterically hinder simultaneous E3 ligase and POI engagement.

Reproducible Sourcing for PROTAC Discovery

Conjugate 101 is available through multiple established vendors (MedChemExpress, InvivoChem, TargetMol) with consistent specifications: purity ≥98%, molecular weight 655.85 g/mol, and documented storage stability of 3 years at -20°C . This multi-vendor availability with equivalent technical specifications reduces supply chain risk and ensures batch-to-batch reproducibility for long-term PROTAC development programs.

Negative Control in Degradation Assays

E3 Ligase Ligand-linker Conjugate 101, when conjugated to a POI ligand that lacks binding affinity for the target protein, serves as a matched negative control. This controls for any non-specific effects attributable to the VHL ligand-linker moiety itself. The defined molecular composition (C34H49N5O6S) ensures that any observed degradation in the active PROTAC can be confidently attributed to POI engagement rather than off-target effects of the E3 ligase recruiting component.

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